molecular formula C23H16N2O5 B2794120 N-(2-(phenylcarbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 862829-71-8

N-(2-(phenylcarbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2794120
M. Wt: 400.39
InChI Key: RDLTUQLAQPIGMO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a benzofuran moiety and a benzo[d][1,3]dioxole moiety . Benzofuran is a heterocyclic compound, and benzo[d][1,3]dioxole is a type of benzodioxole . Both of these structures are found in various natural products and synthetic compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzofuran and benzo[d][1,3]dioxole moieties can be synthesized through various methods . For instance, benzofuran can be synthesized from catechol with disubstituted halomethanes . Benzo[d][1,3]dioxole can be synthesized under solvothermal conditions .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of benzofuran and benzo[d][1,3]dioxole moieties . These moieties could interact with each other and with other parts of the molecule in various ways, potentially leading to a variety of conformations.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule . The benzofuran and benzo[d][1,3]dioxole moieties could potentially undergo various types of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure . Factors that could influence its properties include the presence of functional groups, the overall size and shape of the molecule, and the types of intermolecular forces it can participate in.

Safety And Hazards

The safety and hazards associated with this compound would likely depend on its specific structure and properties . As with any chemical compound, appropriate safety precautions should be taken when handling it.

Future Directions

The future research directions for this compound could potentially include further exploration of its synthesis methods, investigation of its physical and chemical properties, and evaluation of its biological activities . Additionally, its potential applications in various fields such as medicine, materials science, and others could be explored.

properties

IUPAC Name

N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O5/c26-22(14-10-11-18-19(12-14)29-13-28-18)25-20-16-8-4-5-9-17(16)30-21(20)23(27)24-15-6-2-1-3-7-15/h1-12H,13H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLTUQLAQPIGMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(phenylcarbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide

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